Introduction: A Strategic Building Block in Modern Chemistry
Introduction: A Strategic Building Block in Modern Chemistry
An In-Depth Technical Guide to 1-cyclopropyl-4,4,4-trifluoro-1,3-butanedione
1-cyclopropyl-4,4,4-trifluoro-1,3-butanedione (CAS No. 30923-69-4 ) is a specialized β-dicarbonyl compound featuring two highly sought-after functional groups in medicinal chemistry: a cyclopropyl ring and a trifluoromethyl (CF₃) moiety.[1][2] This unique combination makes it a valuable synthetic intermediate for the development of novel pharmaceuticals and advanced materials. The trifluoromethyl group is a well-established bioisostere for various functional groups, known to enhance metabolic stability, lipophilicity, and binding affinity of drug candidates.[3][4] Simultaneously, the cyclopropyl group introduces conformational rigidity and novel steric interactions, often leading to improved potency and selectivity.[5]
This guide provides a comprehensive overview of the core properties, synthesis, and strategic applications of this compound, with a focus on its utility for researchers and professionals in drug development.
Physicochemical and Spectroscopic Properties
The fundamental properties of 1-cyclopropyl-4,4,4-trifluoro-1,3-butanedione are summarized below. These characteristics are essential for its handling, reaction setup, and analytical characterization.
| Property | Value | Source |
| CAS Number | 30923-69-4 | [1] |
| Molecular Formula | C₇H₇F₃O₂ | [1] |
| Molecular Weight | 180.12 g/mol | [1] |
| Appearance | Liquid | [1] |
| Purity | Typically ≥98% | [1] |
| InChI Key | LTTCLMXHNACGKU-UHFFFAOYSA-N | [1] |
Synthesis and Reaction Mechanism
The synthesis of β-dicarbonyl compounds like 1-cyclopropyl-4,4,4-trifluoro-1,3-butanedione is most commonly achieved via a Claisen condensation . This reaction involves the coupling of a ketone with an ester in the presence of a strong base.
For the target molecule, the logical synthetic pathway involves the reaction of cyclopropyl methyl ketone with an activated trifluoroacetyl source, such as ethyl trifluoroacetate , using a base like sodium ethoxide. The trifluoromethyl group's strong electron-withdrawing nature makes the ester's carbonyl carbon highly electrophilic, facilitating the reaction.
Experimental Protocol: Synthesis via Claisen Condensation
The following protocol is a representative procedure adapted from established methods for similar β-dicarbonyl compounds.[6][7]
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Reactor Setup : A dry, three-necked round-bottom flask is equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere.
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Base Addition : To a stirred solution of cyclopropyl methyl ketone (1.0 eq) in a suitable aprotic solvent (e.g., anhydrous diethyl ether or THF), add sodium ethoxide (1.1 eq) portion-wise at 0 °C.
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Ester Addition : Add ethyl trifluoroacetate (1.05 eq) dropwise via the dropping funnel, maintaining the reaction temperature below 10 °C.
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Reaction : After the addition is complete, allow the mixture to warm to room temperature and stir for 12-24 hours. Reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
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Work-up : Cool the reaction mixture in an ice bath and slowly acidify with dilute aqueous hydrochloric acid (e.g., 10% HCl) to a pH of ~2-3. This step protonates the resulting enolate.
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Extraction : Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., ethyl acetate, 3x).
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Purification : Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. The crude product can be further purified by vacuum distillation or column chromatography.
Synthesis Workflow Diagram
References
- 1. 1,3-Butanedione, 1-cyclopropyl-4,4,4-trifluoro- [cymitquimica.com]
- 2. 1-cyclopropyl-4,4,4-trifluoro-1,3-butanedione | 30923-69-4 [chemicalbook.com]
- 3. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. jelsciences.com [jelsciences.com]
- 6. prepchem.com [prepchem.com]
- 7. 4,4,4-Trifluoro-1-(p-tolyl)-1,3-butanedione | 720-94-5 [chemicalbook.com]
